molecular formula C22H24N2O3 B079047 Tribuzone CAS No. 13221-27-7

Tribuzone

Cat. No.: B079047
CAS No.: 13221-27-7
M. Wt: 364.4 g/mol
InChI Key: OFVFGKQCUDMLLP-UHFFFAOYSA-N
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Description

Tribuzone is a chemical compound with the molecular formula C22H24N2O3. It is also known by its IUPAC name, 4-(4,4-Dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribuzone can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde to yield the final product, this compound . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tribuzone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups, such as the pyrazolidinedione ring and the ketone group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Tribuzone can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure and the presence of the pyrazolidinedione ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

13221-27-7

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3

InChI Key

OFVFGKQCUDMLLP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

13221-27-7

Synonyms

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione
benetazon
Benetazone
Benethazon
benethazone
tribuzon
tribuzone
trimetazon
trimetazone
trimethazon
trimethazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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